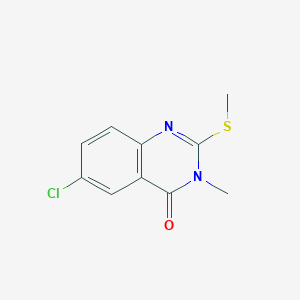
6-chloro-3-methyl-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one, is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C6H7ClN2OS .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H7ClN2OS . It has a molecular weight of 190.652 .科学的研究の応用
Biological Activities and Analgesic Properties
4(3H)-quinazolinone compounds, including variations like 6-chloro-3-methyl-2-(methylthio)-, exhibit a range of biological activities such as antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic and sedative, anti-malarial, and anti-diabetic properties. Specifically, certain synthesized compounds have been shown to possess significant analgesic activity, indicating their potential for pain management applications (Osarumwense Peter Osarodion, 2023).
Synthesis and Anticonvulsant Activity
Recent advances in the synthesis of 4(3H)-quinazolinones have expanded their application in medicinal chemistry, especially due to their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties. Innovative synthetic routes have facilitated the development of novel 4(3H)-quinazolinone derivatives with enhanced biological activities, including compounds structurally related to 2-methyl-3-o-tolyl-4(3H)-quinazolinone (methaqualone). Some derivatives demonstrated promising anticonvulsant activities, offering insights into the development of new therapeutic agents (Lin He, Haoquan Li, Jianbin Chen, Xiao‐Feng Wu, 2014).
Antimicrobial and Pesticidal Efficacy
The synthesis of 2,3-disubstituted 6-bromo-4(3H)-quinazolinones and their thiones highlights the chemical versatility of 4(3H)-quinazolinone derivatives. These compounds, including the 6-chloro-3-methyl-2-(methylthio)- variant, exhibit considerable efficiency against bacterial strains, underscoring their potential as antimicrobial and pesticidal agents. Such attributes make them valuable candidates for the development of new treatments and protection measures in agricultural practices (M. Z. A. Badr, Hassan A. H. El-Sherief, Abdallah Mohamed Mahmoud, 1980).
Corrosion Inhibition
Quinazolinone derivatives also show potential in industrial applications, such as corrosion inhibition for mild steel in acidic mediums. The study of 4(3H)-quinazolinone compounds, including their synthesis and characterization, has led to insights into their inhibitory efficiencies against steel corrosion. These findings suggest that such compounds could serve as effective corrosion inhibitors, contributing to the preservation of metal structures and equipment (N. Errahmany, M. Rbaa, A. Abousalem, A. Tazouti, M. Galai, El Hassan El Kafssaoui, M. Touhami, B. Lakhrissi, R. Touir, 2020).
Safety and Hazards
The safety data sheet for this compound suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
6-chloro-3-methyl-2-methylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13-9(14)7-5-6(11)3-4-8(7)12-10(13)15-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMIMMZCNRKRDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CC(=C2)Cl)N=C1SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((4-chlorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581133.png)
![2-ethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2581134.png)
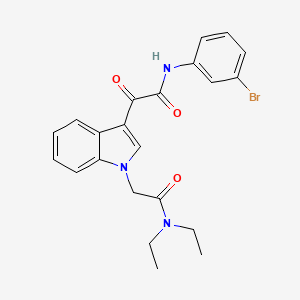
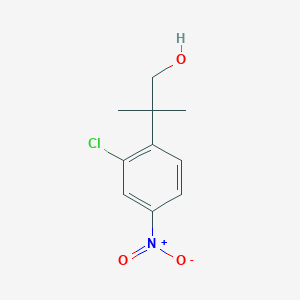
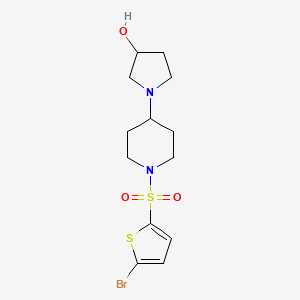

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-hydroxy-3-(2-nitrophenyl)propan-1-one](/img/structure/B2581145.png)
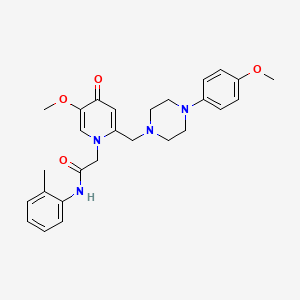
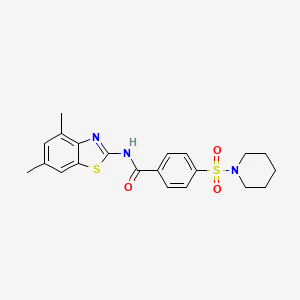


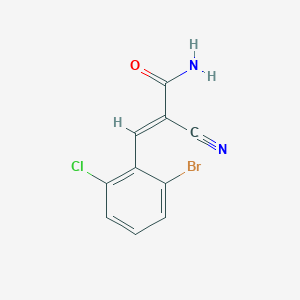
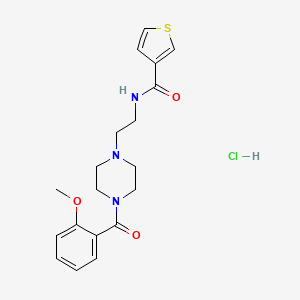
![9-(3-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2581156.png)
